
Methyl 3-(ethylsulfanyl)-6,6-dimethylhept-4-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(ethylsulfanyl)-6,6-dimethylhept-4-ynoate is an organic compound that belongs to the class of esters It features a unique structure with an ethylsulfanyl group and a dimethylhept-4-ynoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(ethylsulfanyl)-6,6-dimethylhept-4-ynoate typically involves the reaction of a suitable alkyne with an ethylsulfanyl group. One common method is the alkylation of an alkyne with an ethylsulfanyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation or chromatography to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(ethylsulfanyl)-6,6-dimethylhept-4-ynoate can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (mCPBA).
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The ethylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, mCPBA
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles like thiols, amines, or halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Methyl 3-(ethylsulfanyl)-6,6-dimethylhept-4-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-(ethylsulfanyl)-6,6-dimethylhept-4-ynoate depends on its specific application. In general, the compound may interact with molecular targets through its functional groups. For example, the ester group can undergo hydrolysis to release the corresponding acid and alcohol, while the ethylsulfanyl group can participate in redox reactions. These interactions can modulate various biochemical pathways and molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(methylsulfanyl)-6,6-dimethylhept-4-ynoate
- Methyl 3-(propylsulfanyl)-6,6-dimethylhept-4-ynoate
- Methyl 3-(butylsulfanyl)-6,6-dimethylhept-4-ynoate
Uniqueness
Methyl 3-(ethylsulfanyl)-6,6-dimethylhept-4-ynoate is unique due to its specific ethylsulfanyl group, which imparts distinct chemical and physical properties compared to its analogs. The presence of the ethylsulfanyl group can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
96183-66-3 |
|---|---|
Formule moléculaire |
C12H20O2S |
Poids moléculaire |
228.35 g/mol |
Nom IUPAC |
methyl 3-ethylsulfanyl-6,6-dimethylhept-4-ynoate |
InChI |
InChI=1S/C12H20O2S/c1-6-15-10(9-11(13)14-5)7-8-12(2,3)4/h10H,6,9H2,1-5H3 |
Clé InChI |
OVYSWRDODPFYKF-UHFFFAOYSA-N |
SMILES canonique |
CCSC(CC(=O)OC)C#CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-[3-(3-Methylphenyl)prop-2-en-1-yl]hydrazinylidene}propanoic acid](/img/structure/B14358829.png)
![1-(2-{(Z)-[2-(Pyrrolidin-1-yl)phenyl]-NNO-azoxy}phenyl)pyrrolidine](/img/structure/B14358831.png)
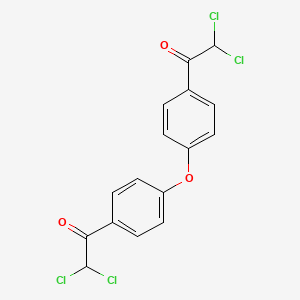

![1-(Pentyloxy)-3-[(prop-2-en-1-yl)amino]propan-2-ol](/img/structure/B14358862.png)
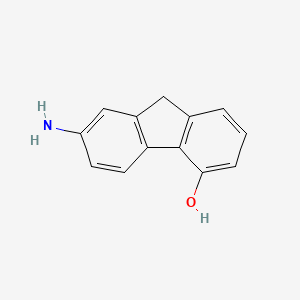
![2-[4-(4-Cyanophenoxy)phenoxy]-N-(3-fluorophenyl)propanamide](/img/structure/B14358878.png)
![3-bromo-N-[3-(3-bromopropanoylamino)propyl]propanamide](/img/structure/B14358881.png)
![N-{4-[3-(Methanesulfinyl)propoxy]phenyl}acetamide](/img/structure/B14358889.png)
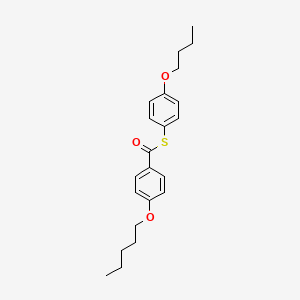
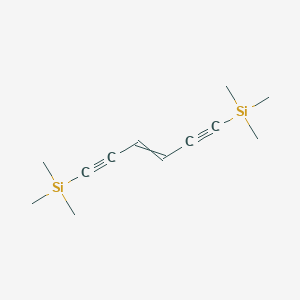
![1-{[4-(4-Butylphenoxy)phenyl]methyl}-1H-benzimidazole](/img/structure/B14358894.png)
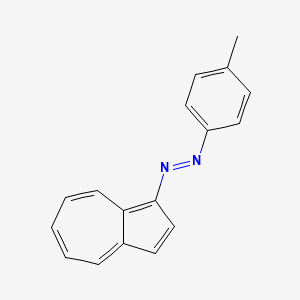
![4-[Bis(2-hydroxyethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14358902.png)
